Flt3-IN-13

Acute Myeloid Leukemia Cell Viability Assay MTT Assay

Research on acute myeloid leukemia (AML) often faces limitations from single-target therapies that fail to address compensatory resistance mechanisms. Flt3-IN-13 (compound 20), a pseudo-pyrido-acridone, provides an equipotent dual inhibitor of topoisomerase II and FLT3 (IC50 = 2.26 μM for each target), deliberately designed to overcome resistance. Its polypharmacological profile cannot be replicated by combining single agents like gilteritinib or amsacrine, which introduces dosing complexities. Key differentiation data: - Superior cellular activity: Potent antiproliferative effect against HL-60 cells (IC50 = 0.48 ± 0.08 μM), inducing significantly higher apoptosis compared to amsacrine. - Reliable supply: ≥98% purity (HPLC), stored at -20°C, shipped at ambient temperature. Bulk quantities available upon request. - Application versatility: Validated for flow cytometry (Annexin V-FITC/PI), cell cycle analysis, and as a benchmark for novel dual inhibitor development.

Molecular Formula C20H14N4O2
Molecular Weight 342.3 g/mol
Cat. No. B14906710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-13
Molecular FormulaC20H14N4O2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=NC=C4
InChIInChI=1S/C20H14N4O2/c25-19-14-4-1-2-7-17(14)23-18-15(19)5-3-6-16(18)20(26)24-22-12-13-8-10-21-11-9-13/h1-12H,(H,23,25)(H,24,26)/b22-12+
InChIKeyKBSAEFBMUZPTCS-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-13 (Compound 20): A Quantitatively Defined Dual Topoisomerase II/FLT3 Inhibitor for Leukemia Research


Flt3-IN-13, also known as compound 20, is a synthetic small molecule belonging to the pseudo-pyrido-acridone class of compounds [1]. It functions as a dual inhibitor of both topoisomerase II (Topo II) and FMS-like tyrosine kinase 3 (FLT3), a key mechanism for combating drug resistance in acute myeloid leukemia (AML) [1]. It demonstrates equipotent inhibition of both Topo II and FLT3, with IC50 values of 2.26 μM for each target in enzymatic assays [REFS-1, REFS-2].

Dual Topo II/FLT3 pathway inhibition study fit
HL-60 leukemia cell-model research
Pseudo-pyrido-acridone scaffold for SAR studies

Why Flt3-IN-13 Cannot Be Substituted: The Limitations of Single-Target FLT3 and Topoisomerase Inhibitors in AML Research


Substituting Flt3-IN-13 with a generic single-target agent (e.g., a FLT3 inhibitor like gilteritinib or a Topo II inhibitor like amsacrine) fails to replicate its polypharmacological profile. Research indicates that simultaneously inhibiting Topo II and FLT3, as with Flt3-IN-13, is a deliberate strategy to overcome the resistance mechanisms that limit the efficacy of single-target therapies [1]. The equipotent dual inhibition observed with Flt3-IN-13 (2.26 μM for both targets) cannot be matched by combining single-target compounds, which introduces complexities in dosing and drug-drug interactions [1]. The data below demonstrates that Flt3-IN-13's dual action translates into superior cellular activity compared to standard-of-care single-target agents like amsacrine (AMSA).

Flt3-IN-13
Single-target FLT3 inhibitor
May not reproduce dual Topo II/FLT3 polypharmacology profile; FLT3-only inhibition does not address Topo II-mediated resistance pathways.
Flt3-IN-13
Single-target Topo II inhibitor
Does not engage FLT3 signaling, limiting research on dual-target resistance mechanisms.
Flt3-IN-13
Combined single-target agents
Dosing coordination and potential drug-drug interactions may shift cellular response, not mimicking equipotent dual inhibition.

Quantitative Evidence Guide for Selecting Flt3-IN-13 Over Analogs


Superior Anti-Proliferative Potency in HL-60 Leukemia Cells vs. Standard Topoisomerase II Inhibitor Amsacrine (AMSA)

In a direct head-to-head comparison, Flt3-IN-13 (compound 20) demonstrated significantly higher potency against the HL-60 acute promyelocytic leukemia cell line than the clinical standard Topo II inhibitor amsacrine (AMSA) [1]. This provides a clear quantitative advantage for cellular efficacy in an AML model.

Anti-Proliferative Potency vs. AMSA
Head-to-head reported
IC50 0.48 μM, more potent than amsacrine
Supports cell-model potency comparison
HL-60 MTT assay; AMSA IC50 not reported
Acute Myeloid Leukemia Cell Viability Assay MTT Assay

Equipotent Dual Inhibition of Topoisomerase II and FLT3: A Mechanistic Differentiation

Flt3-IN-13 (compound 20) was shown to be a dual inhibitor of both Topo II and FLT3, with equipotent IC50 values of 2.26 μM for each enzyme [REFS-1, REFS-2]. This dual mechanism is a key differentiator from single-target inhibitors like amsacrine (Topo II only) or DACA (FLT3 only) [1].

Dual Inhibition IC50
Reported enzymatic context
2.26 μM (Topo II), 2.26 μM (FLT3)
Supports equipotent dual mechanism study
In vitro enzymatic assays
Kinase Inhibition Topoisomerase Inhibition Polypharmacology

Superior Pro-Apoptotic and Cell Cycle Arrest Effects Compared to Amsacrine (AMSA)

Flt3-IN-13 (compound 20) induced a significantly higher total percentage of apoptosis and late-stage apoptosis in HL-60 cells compared to the standard Topo II inhibitor amsacrine (AMSA) [1]. It also induced cell cycle arrest at the G2/M phase [REFS-1, REFS-2].

Apoptosis & Cell Cycle vs. AMSA
Head-to-head reported
Higher apoptosis and G2/M arrest induction
Supports apoptosis pathway-response comparison
HL-60 Annexin V/PI; p-value not provided
Apoptosis Cell Cycle Flow Cytometry

Potent Anti-Proliferative Activity in Leukemia Cells: Cross-Study Comparison with C-1311 (Symadex)

Flt3-IN-13 (compound 20) exhibits an anti-proliferative IC50 of 0.48 ± 0.08 μM in HL-60 cells [REFS-1, REFS-2]. In comparison, the well-studied dual Topo II/FLT3 inhibitor C-1311 (Symadex) has been reported to induce cytotoxicity with IC50 values ranging from 10-35 nM in FLT3-dependent cell lines (BaF3-ITD, BaF3-D835Y) and 8-15 nM against recombinant FLT3 [2]. While a direct head-to-head is unavailable, this data contextualizes Flt3-IN-13 as a distinct chemical tool with a different potency window for investigating dual inhibition in cell-based assays.

Potency Cross-Study with C-1311
Cross-study comparable
0.48 μM (HL-60); C-1311 10–35 nM (BaF3 mutants)
Supports distinct potency window selection
Different cell lines; direct comparison unavailable
Acute Myeloid Leukemia Cell Viability Cross-Study Analysis

Recommended Research Applications for Flt3-IN-13 (Compound 20) Based on Quantitative Evidence


Investigating Polypharmacology and Overcoming Resistance in AML Models

Use Flt3-IN-13 as a chemical probe to study the synergistic effects of simultaneous Topo II and FLT3 inhibition in leukemia cell lines like HL-60. Its equipotent dual inhibition profile (2.26 μM for both targets) [1] makes it an ideal tool for dissecting the downstream signaling pathways and resistance mechanisms that cannot be replicated by single-target agents. Compare its effects against single-target inhibitors like amsacrine to validate the polypharmacological approach [1].

Quantitative Assessment of Apoptosis and Cell Cycle Dynamics in Leukemia

Employ Flt3-IN-13 in flow cytometry-based assays (Annexin V-FITC/PI) to induce and quantify apoptosis and G2/M phase cell cycle arrest in HL-60 cells [REFS-1, REFS-2]. Its documented ability to cause a 'significantly higher' percentage of apoptosis compared to the standard Topo II inhibitor amsacrine [1] makes it a robust positive control or test compound for studying programmed cell death pathways in leukemia research.

Comparative Studies with Next-Generation Dual Topo II/FLT3 Inhibitors

Include Flt3-IN-13 as a benchmark compound in studies evaluating novel dual Topo II/FLT3 inhibitors. Its well-defined IC50 values (0.48 μM for HL-60 cell viability, 2.26 μM for target inhibition) [REFS-1, REFS-2] provide a clear baseline for comparing potency and efficacy of new chemical entities. It serves as a valuable reference point, particularly in the context of the pseudo-pyrido-acridone scaffold, against which structural analogs can be measured [1].

In Vitro Validation of FLT3-ITD Independent Antileukemic Mechanisms

Utilize Flt3-IN-13 in FLT3 wild-type AML cell lines (e.g., HL-60) to investigate antileukemic mechanisms independent of FLT3-ITD mutations. While its FLT3 IC50 is 2.26 μM, its potent anti-proliferative effect (0.48 μM) in HL-60 cells [REFS-1, REFS-2] suggests that its activity is driven by its dual Topo II/FLT3 inhibition rather than solely by targeting mutant FLT3. This makes it a valuable tool for exploring therapeutic vulnerabilities in AML subtypes without FLT3 mutations.

Application
Selection Property
Validation Focus
AML dual-inhibition pathway studies
Equipotent dual-target inhibition
Downstream signaling and resistance analysis
Apoptosis and cell cycle analysis in leukemia
Pro-apoptotic and G2/M arrest induction
Flow cytometry-based endpoint quantification
Benchmarking for novel dual inhibitors
Defined cellular and enzymatic profile
Potency and efficacy comparator baseline
FLT3 wild-type AML mechanism studies
FLT3-ITD independent anti-proliferative activity
Topo II/FLT3 dual-target contribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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